molecular formula C18H16BrFN2O3 B14810448 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide

(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide

Cat. No.: B14810448
M. Wt: 407.2 g/mol
InChI Key: DZWRYSQMAQWIMX-RUDMXATFSA-N
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Description

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide is a synthetic organic compound characterized by its unique chemical structure It contains a bromo-substituted phenoxy group, a fluorophenyl group, and an acrylohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide typically involves multiple steps. One common approach is the reaction of 4-bromo-2-methylphenol with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-fluorocinnamaldehyde under acidic conditions to form the desired acrylohydrazide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may bind to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide
  • N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-chlorophenyl)acrylohydrazide
  • N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methylphenyl)acrylohydrazide

Uniqueness

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)acrylohydrazide is unique due to the presence of both bromo and fluoro substituents, which can impart distinct electronic and steric properties. These features may enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16BrFN2O3

Molecular Weight

407.2 g/mol

IUPAC Name

(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide

InChI

InChI=1S/C18H16BrFN2O3/c1-12-10-14(19)5-8-16(12)25-11-18(24)22-21-17(23)9-4-13-2-6-15(20)7-3-13/h2-10H,11H2,1H3,(H,21,23)(H,22,24)/b9-4+

InChI Key

DZWRYSQMAQWIMX-RUDMXATFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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